molecular formula C8H14N2O2 B12298542 6-Butyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 101012-09-3

6-Butyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12298542
CAS No.: 101012-09-3
M. Wt: 170.21 g/mol
InChI Key: NQRYVBVOCCOUPU-UHFFFAOYSA-N
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Description

6-Butyldihydropyrimidine-2,4(1H,3H)-dione (CAS 101012-09-3) is an organic compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound belongs to the dihydropyrimidine class of heterocycles, which are structures of significant interest in medicinal and organic chemistry due to their presence in a wide range of biologically active molecules . Dihydropyrimidine and pyrimidine derivatives are frequently explored as key scaffolds in the synthesis of novel antimicrobial agents . Research indicates that structurally related compounds, particularly those incorporating a dihydropyrimidine core, have demonstrated potent antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, such heterocyclic compounds are often investigated for their redox properties and potential antioxidant activity, adding another dimension to their research applicability . The synthesis of these nitrogen-containing heterocycles can be enhanced using modern techniques, including microwave-assisted methods and reactions facilitated by ionic liquids, which offer efficient and environmentally friendly pathways . 6-Butyldihydropyrimidine-2,4(1H,3H)-dione serves as a valuable building block for researchers in drug discovery and the development of new pharmaceutical hybrids. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

101012-09-3

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

6-butyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-6-5-7(11)10-8(12)9-6/h6H,2-5H2,1H3,(H2,9,10,11,12)

InChI Key

NQRYVBVOCCOUPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)NC(=O)N1

Origin of Product

United States

Preparation Methods

Urea and Malonic Acid-Based Cyclization

A foundational method for synthesizing 6-butyldihydropyrimidine-2,4(1H,3H)-dione involves the cyclization of urea with malonic acid derivatives. This route leverages the reactivity of urea’s amino groups and malonic acid’s dicarbonyl structure to form the pyrimidinedione core. In a representative procedure, equimolar amounts of urea and malonyl chloride are heated under reflux in anhydrous toluene, facilitating nucleophilic acyl substitution and subsequent ring closure. The butyl group is introduced via alkylation of the intermediate enolate using 1-bromobutane, yielding the target compound in ~65% purity after recrystallization from ethanol.

Critical parameters include:

  • Temperature : Optimal cyclization occurs at 110–120°C.
  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) accelerate reaction rates by stabilizing transition states.

Biginelli Reaction Modifications

Three-Component Condensation

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for 6-butyldihydropyrimidine-2,4(1H,3H)-dione by incorporating butyraldehyde as the aldehyde component. This one-pot method combines ethyl acetoacetate (1.2 equiv), urea (1.0 equiv), and butyraldehyde (1.0 equiv) in ethanol with hydrochloric acid catalysis. Microwave irradiation at 80°C reduces reaction time from 12 hours to 45 minutes, achieving yields of 78–82%.

Mechanistic Insights :

  • Knoevenagel Condensation : Butyraldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.
  • Nucleophilic Attack : Urea attacks the ketone, generating a tetrahedral intermediate.
  • Cyclization : Acid catalysis promotes hemiacetal formation and dehydration to yield the dihydropyrimidine ring.

Solvent Effects and Purification Strategies

Role of Polar Aprotic Solvents

Recent patents highlight the use of N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) to enhance solubility and crystallinity during final purification. For instance, dissolving the crude product in DMAc followed by antisolvent addition (e.g., water) produces needle-like crystals with >99% HPLC purity.

Table 1: Solvent Impact on Yield and Purity

Solvent Temperature (°C) Yield (%) Purity (%)
DMAc 25 88 99.5
Ethanol 78 72 97.2
NMP 50 85 98.8

Catalytic Methods and Green Synthesis

Montmorillonite-Catalyzed Reactions

Montmorillonite K10, an eco-friendly catalyst, enables solvent-free synthesis under mild conditions. Mixing urea, ethyl acetoacetate, and butyraldehyde with 10 wt% catalyst at 60°C for 3 hours affords the product in 89% yield. The catalyst’s Brønsted acidity facilitates proton transfer during cyclization, while its layered structure prevents byproduct formation.

Aqueous-Phase Reactions

Water as a solvent reduces environmental toxicity. A protocol using 50% aqueous ethanol at 70°C achieves 75% yield, though prolonged reaction times (8–10 hours) are required to compensate for reduced reactivity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Conditions Yield (%) Key Advantage
Cyclization Toluene, 120°C 65 Simplicity
Biginelli (Microwave) Ethanol, 80°C 82 Speed
Montmorillonite Solvent-free, 60°C 89 Eco-friendly
Aqueous H2O/EtOH, 70°C 75 Low toxicity

Chemical Reactions Analysis

Types of Reactions

6-Butyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyrimidine-2,4-dione.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Pyrimidine-2,4-dione derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydropyrimidine compounds exhibit promising anticancer properties. A notable study demonstrated that 6-butyldihydropyrimidine-2,4(1H,3H)-dione derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that certain derivatives of 6-butyldihydropyrimidine-2,4(1H,3H)-dione were effective against breast cancer cells, with IC50 values indicating strong activity compared to standard chemotherapeutics.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In a controlled study, it was found that specific derivatives could reduce inflammation in animal models significantly.

Data Table: Anti-inflammatory Activity of Derivatives

CompoundDose (mg/kg)Edema Inhibition (%)
Compound A1060
Compound B2075
6-Butyldihydropyrimidine-2,4(1H,3H)-dione1065

This table illustrates the comparative efficacy of the compound against established anti-inflammatory agents like indomethacin .

Synthetic Pathways

The synthesis of 6-butyldihydropyrimidine-2,4(1H,3H)-dione can be achieved through several methods involving condensation reactions between appropriate pyrimidine precursors. Recent advancements have optimized these pathways to enhance yield and reduce reaction time.

Synthesis Overview:
The compound can be synthesized via a one-pot reaction involving butylamine and dihydropyrimidine precursors under mild conditions. This method has been shown to produce high yields with minimal by-products .

Enzyme Inhibition

The biological activity of 6-butyldihydropyrimidine-2,4(1H,3H)-dione is largely attributed to its ability to inhibit enzymes involved in nucleic acid synthesis and inflammatory pathways. Molecular docking studies suggest strong binding affinity to targets such as cyclooxygenase enzymes (COX), which are crucial in inflammatory responses.

Mechanism of Action:
The hydroxy group in the structure plays a vital role in facilitating hydrogen bonding with active sites on target enzymes, leading to effective inhibition .

Pharmaceutical Development

Given its diverse biological activities, 6-butyldihydropyrimidine-2,4(1H,3H)-dione is being investigated for potential use in developing new pharmaceuticals targeting cancer and inflammatory diseases.

Market Potential:
The ongoing research indicates a growing interest in this compound for pharmaceutical applications due to its favorable safety profile and efficacy compared to existing treatments .

Mechanism of Action

The mechanism of action of 6-Butyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The 6-position of dihydropyrimidine-2,4-dione derivatives is a critical site for modulating physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituent at 6-position Molecular Weight (g/mol) Key Properties/Findings Reference
6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione Amino, cyclopropyl, ethyl 196.2 Synthesis yield: 40%; Melting point: 186–187°C; Potential kinase inhibitor activity
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione Benzyl, isopropyl 257.29 Lipophilic; used in studies of annulated uracils
6-(Hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Hydroxybenzoyl ~300–350* HOMO-LUMO gap: 3.91–4.10 eV; Electronic properties analyzed via DFT/TD-DFT
6-[(3-Phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione Phenylpropylamino 245.28 Structural analog with potential nucleophilic/electrophilic sites predicted by MEP analysis
5,5-Dibromo-6-hydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione Dibromo, hydroxy, methyl 301.92 Brominated derivative; possible reactivity in halogenation pathways

*Estimated based on molecular formulas in .

Electronic and Physicochemical Properties

  • HOMO-LUMO Gaps : Hydroxybenzoyl-substituted derivatives (e.g., 6a–d in ) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, indicating tunable electronic properties for optoelectronic or redox-active applications.

Biological Activity

6-Butyldihydropyrimidine-2,4(1H,3H)-dione, also known as 1-sec-butyldihydropyrimidine-2,4(1H,3H)-dione, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H14N2O2
  • Molecular Weight : 170.21 g/mol
  • Structure : The compound features a pyrimidine ring with a butyl group attached at the 6-position and two carbonyl groups at positions 2 and 4.

Research indicates that 6-butyldihydropyrimidine-2,4(1H,3H)-dione exhibits various biological activities through different mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary data indicate that this compound possesses antimicrobial activity against certain bacterial strains.

Therapeutic Applications

The potential therapeutic applications of 6-butyldihydropyrimidine-2,4(1H,3H)-dione include:

  • Neuroprotective Agents : Its antioxidant properties may help in neurodegenerative diseases.
  • Anti-cancer Agents : Early studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Cardiovascular Health : Its anti-inflammatory effects may contribute to cardiovascular protection.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Demonstrated significant free radical scavenging activity in vitro.
Anti-inflammatory Research Showed reduced levels of TNF-alpha and IL-6 in animal models.
Antimicrobial Testing Exhibited inhibitory effects against Staphylococcus aureus and E. coli.

Detailed Research Findings

  • Antioxidant Activity :
    • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress markers in rat models subjected to induced oxidative damage .
  • Anti-inflammatory Effects :
    • In a controlled experiment, administration of the compound resulted in a significant decrease in inflammatory markers within treated groups compared to controls .
  • Antimicrobial Properties :
    • Research conducted by Smith et al. (2023) found that 6-butyldihydropyrimidine-2,4(1H,3H)-dione inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

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